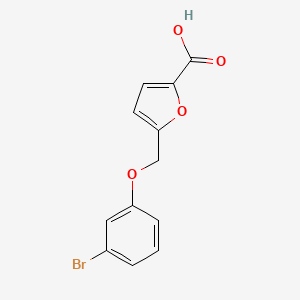

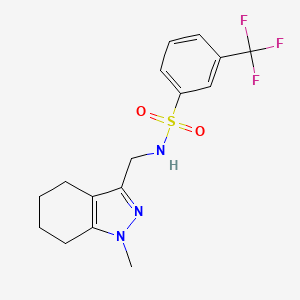

![molecular formula C18H14FN5O2S B2871921 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 852374-97-1](/img/structure/B2871921.png)

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a thioether group, and an acetamide group . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups and the structural complexity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The triazolo[4,3-b]pyridazine ring is a fused ring system that incorporates both nitrogen and carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. These could include properties such as melting point, boiling point, density, and solubility .Aplicaciones Científicas De Investigación

Medicinal Chemistry: c-Met Inhibition

This compound is part of a class of heterocycles that have been found to inhibit c-Met, a tyrosine kinase receptor implicated in various forms of cancer. The triazolopyridazine core of the molecule can bind to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation .

Neuropharmacology: GABAA Modulating Activity

The structural motif present in this compound is known to modulate GABAA receptors, which are pivotal in the central nervous system. Modulation of these receptors can have therapeutic implications for the treatment of anxiety, insomnia, and epilepsy .

Material Science: Structural Units in Polymers

Due to its robust aromatic and heterocyclic structure, this compound can serve as a building block in the synthesis of polymers. Its incorporation into polymer chains can enhance thermal stability and mechanical properties .

Fluorescent Probes for Biological Imaging

The fluorescent properties inherent to the triazolopyridazine moiety make it a candidate for use as a fluorescent probe. Such probes are valuable in biological imaging, allowing for the visualization of cellular processes in real-time .

Energetic Materials: Thermostability

Compounds with a fused-triazole backbone, similar to the one , have been designed to exhibit superior thermostability. This makes them suitable for use in energetic materials that require high thermal resistance .

Diabetes Treatment: DPP-IV Inhibition

The compound’s framework has been utilized in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme target for the treatment of type 2 diabetes. Inhibitors based on this structure can be potent and selective, offering a promising avenue for therapeutic development .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2S/c19-13-4-1-3-12(9-13)18-22-21-15-6-7-17(23-24(15)18)27-11-16(25)20-10-14-5-2-8-26-14/h1-9H,10-11H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSPUPHKXNBCJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2871841.png)

![N-(4-bromophenyl)-2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871844.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2871855.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2871856.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2871858.png)